5-Bromo-2-(N-morpholino)-benzaldehyde
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Overview
Description
5-Bromo-2-(N-morpholino)-benzaldehyde: is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a morpholine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(N-morpholino)-benzaldehyde typically involves the bromination of 2-morpholinobenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(N-morpholino)-benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 5-Bromo-2-morpholinobenzoic acid.
Reduction: 5-Bromo-2-morpholinobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-(N-morpholino)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets .
Medicine: Its derivatives have shown promise in preliminary studies for their biological activities .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for various functional materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(N-morpholino)-benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The morpholine group enhances its solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Similar in structure but with a chlorine atom instead of a morpholine group.
5-Bromo-2-iodobenzaldehyde: Contains an iodine atom instead of a morpholine group.
5-Bromo-2-methoxybenzaldehyde: Features a methoxy group instead of a morpholine group.
Uniqueness: 5-Bromo-2-(N-morpholino)-benzaldehyde is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXQFFOLHURHCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630513 |
Source
|
Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742099-65-6 |
Source
|
Record name | 5-Bromo-2-(4-morpholinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742099-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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